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1-(2,4,5-Trichlorophenyl)ethane-1,2-diol Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol in Medicinal Chemistry & Antifungal Drug Development
Application Note: 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol in Medicinal Chemistry & Antifungal Drug Development
Executive Summary & Pharmacophore Rationale
1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is a highly versatile vicinal diol utilized extensively as an advanced synthetic building block and high-purity analytical standard in medicinal chemistry[1]. Structurally analogous to 1-(2,4-dichlorophenyl)ethane-1,2-diol (a well-known precursor and impurity for the antifungal drug Econazole)[2], the 2,4,5-trichloro variant offers distinct pharmacological advantages.
The strategic addition of a third chlorine atom at the C5-position drastically alters the molecule's stereoelectronic profile. It enhances the lipophilicity (LogP) of the aromatic ring, which is a critical driver for crossing dense fungal cell walls. Recent structure-activity relationship (SAR) studies have confirmed that the 2,4,5-trichlorophenyl motif substantially improves targeted fungicidal efficacy, especially against resistant strains of Botrytis cinerea[3]. Beyond azole precursor synthesis, this specific scaffold is a privileged structure in developing Schiff bases and sulfonamides that exhibit maximal antifungal action and nitrification inhibition[4]. This halogenation pattern is historically validated by legacy antimycotics like Haloprogin, which rely on the trichlorophenyl group to disrupt yeast membrane structures[5].
Key Synthetic Pathways & Mechanistic Insights
In drug discovery, vicinal diols are rarely the final Active Pharmaceutical Ingredient (API). Instead, they are intermediate synthons. For 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol, the most critical medicinal chemistry application is its conversion into a highly reactive oxirane (epoxide), which subsequently undergoes ring-opening via nucleophilic attack by 1H-imidazole or 1H-triazole to yield broad-spectrum azole antifungals.
Figure 1: Chemoselective synthesis of trichlorinated azole antifungals from diol precursors.
Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice is governed by mechanistic causality to prevent common failure points (e.g., unintended elimination or di-tosylation).
Protocol A: Chemoselective Epoxidation of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Objective: Convert the diol into a reactive oxirane intermediate while suppressing secondary hydroxyl interference. Causality & Rationale: The vicinal diol presents both a primary and a secondary hydroxyl group. By exploiting the reduced steric hindrance at the C1 position, we selectively activate the primary alcohol using p-Toluenesulfonyl chloride (TsCl). Pyridine is utilized as both the solvent and an acid scavenger to neutralize the evolving HCl, preventing acidic cleavage of the product. Subsequent treatment with Sodium Hydride (NaH) in an aprotic solvent (THF) drives an intramolecular SN2 displacement, closing the epoxide ring. NaH is strictly chosen over aqueous NaOH to prevent the competitive hydrolysis of the tosylate back to the starting diol.
Step-by-Step Methodology:
-
Chemoselective Tosylation: Dissolve 1.0 eq of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol in anhydrous pyridine (0.5 M). Cool the reaction vessel to 0 °C using an ice bath to kinetically favor primary hydroxyl attack.
-
Add 1.05 eq of TsCl portion-wise over 30 minutes.
-
Stir at 0 °C for 2 hours, then warm to room temperature.
-
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar diol spot and the appearance of a new, moderately polar UV-active spot confirms mono-tosylation.
-
Quench with ice water, extract with Dichloromethane (DCM), wash with 1M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate.
-
Ring Closure: Dissolve the crude tosylate in anhydrous THF. Cool to 0 °C.
-
Carefully add 1.2 eq of NaH (60% dispersion in mineral oil). The evolution of H₂ gas visually validates the deprotonation of the secondary alcohol.
-
Stir for 4 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate. The resulting 2-(2,4,5-Trichlorophenyl)oxirane can be used directly in downstream azole coupling without further column chromatography.
Protocol B: High-Throughput In Vitro MIC Determination
Objective: Evaluate the Minimum Inhibitory Concentration (MIC) of the downstream trichlorophenyl derivatives against Botrytis cinerea. Causality & Rationale: Rather than relying on subjective visual turbidity to determine fungal growth, this protocol utilizes Resazurin dye. Active fungal respiration reduces the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This colorimetric shift provides an objective, self-validating, and quantifiable endpoint.
Step-by-Step Methodology:
-
Prepare a standardized fungal spore suspension of B. cinerea in RPMI-1640 broth (adjusted to
CFU/mL). -
In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized trichlorophenyl azole (starting from 64 µg/mL to 0.125 µg/mL) in 1% DMSO/RPMI.
-
Inoculate each well with 100 µL of the spore suspension.
-
Self-Validation Controls: Include a positive growth control (no drug) and a negative sterility control (no fungi).
-
Incubate the plate at 25 °C for 48 hours.
-
Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 4 hours.
-
Readout: The MIC is recorded as the lowest drug concentration where the well remains visually blue (indicating complete inhibition of fungal respiration).
Quantitative Data Presentation: Comparative SAR
The table below summarizes how the systematic transition from a simple phenyl ring to a 2,4,5-trichlorophenyl scaffold optimizes both physicochemical properties and biological activity.
| Compound Scaffold / Synthon | Substitution Pattern | cLogP (Predicted) | Target IC₅₀ vs B. cinerea (µg/mL) | Pharmacological Advantage & Application |
| Phenyl-1,2-diol | Unsubstituted | ~0.8 | >100 | Baseline reference; lacks target affinity and membrane penetrance. |
| 1-(2,4-Dichlorophenyl)ethane-1,2-diol | 2,4-Dichloro | ~1.6 | 10.5 | Validated azole precursor; widely known as Econazole Impurity 8[2]. |
| 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol | 2,4,5-Trichloro | ~2.3 | 4.17 | Enhanced lipophilicity; optimized intermediate for aggressive phytopathogens[3]. |
| N-(2,4,5-Trichlorophenyl) derivative | 2,4,5-Trichloro + Sulfonamide | ~3.5 | 0.64 | Lead candidate framework demonstrating maximal fungicidal activity[3]. |
Biological Mechanism of Action
The ultimate purpose of functionalizing the 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol into an azole is the targeted inhibition of CYP51 (Lanosterol 14α-demethylase) . Mechanistically, the highly lipophilic 2,4,5-trichlorophenyl ring inserts deeply into the hydrophobic binding pocket of the CYP51 enzyme. Concurrently, the unhindered basic nitrogen (N3 or N4) of the coupled azole ring coordinates directly with the heme iron at the active site. This dual-action binding competitively excludes the natural substrate (lanosterol), halting the biosynthesis of ergosterol. The subsequent accumulation of toxic methylated sterols severely destabilizes the fungal cell membrane, leading to cell cycle arrest and death.
Figure 2: Mechanism of action: CYP51 active site inhibition preventing ergosterol biosynthesis.
References
Sources
Application Notes and Protocols for the Analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Application Notes and Protocols for the Analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol. This compound is of interest as a potential metabolite or degradation product of various chlorinated aromatic compounds, which are recognized for their environmental persistence and potential toxicity.[1][2] Given the limited availability of specific, published analytical methods for this precise diol, this document details protocols adapted from well-established techniques for structurally related compounds, including chlorinated phenols and their derivatives.[3][4] The methodologies presented herein—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation—are designed to provide researchers, scientists, and drug development professionals with a validated starting point for method development and implementation.
Introduction: The Analytical Imperative
1-(2,4,5-Trichlorophenyl)ethane-1,2-diol belongs to the broad class of chlorophenolic compounds, many of which are designated as priority pollutants by environmental agencies due to their persistence and potential for adverse health effects, including carcinogenicity.[5][6] The analysis of such compounds is critical for environmental monitoring, toxicological assessment, and for quality control in synthetic chemistry where they may arise as intermediates or impurities.[1][7]
The diol structure presents unique analytical challenges compared to its ketone precursor (1-(2,4,5-trichlorophenyl)ethanone) or the parent 2,4,5-trichlorophenol. The two hydroxyl groups increase its polarity and reduce its volatility, influencing the choice of chromatographic conditions and necessitating specific sample handling strategies. This guide explains the causality behind the selected experimental choices to ensure robust and reliable analytical outcomes.
Quantitative Analysis by Reverse-Phase HPLC-UV
2.1. Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the analysis of moderately polar, non-volatile compounds like 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol. The separation is based on the compound's partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. The diol's polarity, greater than its ketone analog, will result in a shorter retention time under similar conditions. A UV-Vis detector is highly effective due to the strong chromophore of the trichlorophenyl ring.[4] This method is ideal for purity assessment and quantification in reaction mixtures or environmental samples.
2.2. Experimental Protocol: HPLC-UV
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[8] The conditions outlined in Table 1 are a robust starting point.
-
-
Reagent and Standard Preparation:
-
Mobile Phase: Prepare the mobile phase as specified in Table 1. Filter through a 0.45 µm membrane filter and degas by sonication for at least 15 minutes before use.[8]
-
Diluent: Use the initial mobile phase composition (e.g., Acetonitrile:Water 60:40, v/v) as the diluent for all standard and sample preparations to ensure good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed.
-
Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the established calibration range.
-
Vortex or sonicate until fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
-
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
-
2.3. Data Presentation: HPLC Parameters
| Parameter | Value | Rationale |
| HPLC System | Standard system with UV/DAD detector | Widely available and suitable for chromophoric analytes. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for reverse-phase; provides good resolution for moderately polar compounds.[4] |
| Mobile Phase | A: HPLC Grade WaterB: HPLC Grade Acetonitrile | A common, effective solvent system for reverse-phase chromatography. |
| Gradient | 0-2 min: 60% B2-8 min: 60% to 90% B8-10 min: 90% B10-12 min: 60% B | A gradient elution ensures that impurities with different polarities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[8] |
| Column Temp. | 30 °C | Enhances reproducibility of retention times by controlling viscosity.[8] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 245 nm | The trichlorophenyl ring is expected to have strong absorbance near this wavelength.[4] |
| Run Time | 12 minutes | Sufficient to elute the analyte and any late-eluting impurities, followed by re-equilibration. |
2.4. Visualization: HPLC Workflow
Caption: Workflow for the quantitative analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol by HPLC-UV.
Sensitive Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Principle and Rationale
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for trace-level detection and impurity identification.[9] However, the direct analysis of diols by GC is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector. To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[10]
3.2. Experimental Protocol: Derivatization and GC-MS
-
Instrumentation and Conditions:
-
A standard GC-MS system with an autosampler is required. The conditions in Table 2 are recommended.
-
-
Reagent and Sample Preparation:
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Solvent: Anhydrous pyridine or acetonitrile.
-
Sample/Standard Preparation: a. Prepare a stock solution of the diol in the chosen anhydrous solvent (e.g., 1 mg/mL). b. Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial. c. Add 100 µL of the BSTFA + 1% TMCS reagent. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before placing in the GC autosampler.
-
-
Analysis Sequence:
-
Equilibrate the GC-MS system.
-
Inject 1 µL of the derivatized sample/standard into the GC.
-
The mass spectrometer should be operated in full scan mode to identify the derivatized analyte and potential impurities. The molecular ion and characteristic fragment ions of the di-TMS ether should be observed.
-
For quantitative analysis, a Selected Ion Monitoring (SIM) method can be developed using the most abundant and specific ions to enhance sensitivity.[10]
-
3.3. Data Presentation: GC-MS Parameters
| Parameter | Value | Rationale |
| GC System | Standard GC with Mass Spectrometer (MS) detector | Provides both separation and structural information for high-confidence identification. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness,5% phenyl-methylpolysiloxane | A general-purpose column suitable for a wide range of semi-volatile compounds.[9] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°C | The temperature program is designed to separate the derivatized analyte from solvent and other impurities. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte without degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes transfer of the analyte to the column for trace-level analysis. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | m/z 50-550 | Covers the expected mass range of the di-TMS derivative and its fragments. |
3.4. Visualization: GC-MS Workflow with Derivatization
Caption: Workflow for GC-MS analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol after silylation.
Structural Confirmation by NMR Spectroscopy
4.1. Principle and Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol, NMR can confirm the presence of the diol functionality, the substitution pattern on the aromatic ring, and the connectivity of the entire molecule.[11][12]
4.2. Experimental Protocol: NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for diols as it allows for the observation of the hydroxyl protons, which may exchange too rapidly in other solvents.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
4.3. Data Presentation: Predicted NMR Data
The following table provides predicted chemical shifts based on the known effects of functional groups. Actual values may vary depending on solvent and concentration.[13][14]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic-H (C3-H) | ~7.5 | s | Singlet due to no adjacent protons. |
| Aromatic-H (C6-H) | ~7.3 | s | Singlet due to no adjacent protons. |
| Methine-H (C1-H) | ~4.8-5.0 | dd | Benzylic proton, coupled to the two C2 protons. |
| Methylene-H (C2-H) | ~3.6-3.8 | m | Diastereotopic protons, complex multiplet. |
| Hydroxyl-H (OH) | 2.0-5.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | |||
| Aromatic-C (C-Cl) | ~130-135 | Carbons directly attached to chlorine. | |
| Aromatic-C (C-H) | ~128-132 | ||
| Aromatic-C (C-C) | ~138-142 | Quaternary carbon attached to the ethane chain. | |
| Methine-C (C1) | ~75 | Carbon bearing a hydroxyl and the phenyl group. | |
| Methylene-C (C2) | ~68 | Carbon bearing a hydroxyl group. |
4.4. Visualization: Key Structural Features for NMR
Caption: Key proton and carbon environments in 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol for NMR analysis.
References
-
Taylor & Francis. (n.d.). Trichlorophenol – Knowledge and References. Retrieved March 7, 2026, from [Link]
-
IARC. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. Retrieved March 7, 2026, from [Link]
-
Government of Canada. (n.d.). Fact sheet: 2,4,5-trichlorophenol. Retrieved March 7, 2026, from [Link]
-
MDPI. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Retrieved March 7, 2026, from [Link]
-
PubMed. (2012). Fast, extraction-free analysis of chlorinated phenols in well water by high-performance liquid chromatography-tandem mass spectrometry. Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Retrieved March 7, 2026, from [Link]
-
EPA. (n.d.). 2,4,5-Trichlorophenol | EPA. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a. Retrieved March 7, 2026, from [Link]
-
PubMed. (2013). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Retrieved March 7, 2026, from [Link]
-
Dynamicscience. (n.d.). Analytical chemistry-NMR- spectra. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025). H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations | Request PDF. Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). Application of RP–HPLC method in dissolution testing and statistical evaluation by NASSAM for simultaneous estimation of tertiary combined dosages forms. Retrieved March 7, 2026, from [Link]
Sources
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of RP–HPLC method in dissolution testing and statistical evaluation by NASSAM for simultaneous estimation of tertiary combined dosages forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical chemsitry-NMR- spectra [dynamicscience.com.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Robust HPLC-UV Method for the Analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
A Robust HPLC-UV Method for the Analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Application Note
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol. This compound is a potential synthetic intermediate in the pharmaceutical and agrochemical industries, necessitating a precise analytical method for purity assessment and quality control. The described protocol utilizes a standard C18 stationary phase with a methanol-water mobile phase and UV detection, providing a comprehensive framework for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system in accordance with ICH guidelines.
Introduction
1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is a halogenated aromatic diol. Its structure, featuring a trichlorinated phenyl ring, makes it a valuable intermediate in organic synthesis. The precursor, 1-(2,4,5-trichlorophenyl)ethanone, is a known building block, and its reduction leads to the formation of the diol.[1] The accurate quantification and purity assessment of such intermediates are critical for ensuring the safety and efficacy of final products in regulated industries.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] This application note presents a specific, validated HPLC method tailored for 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol, addressing the need for a reliable quality control tool.
Principle of the Method
The method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the stationary phase. The non-polar C18 (octadecylsilyl) stationary phase strongly retains the hydrophobic trichlorophenyl moiety of the analyte. A polar mobile phase, consisting of a mixture of methanol and water, is used to elute the compound from the column. By carefully controlling the composition of the mobile phase, a precise and reproducible separation is achieved.
Detection is performed using a UV-Vis detector. The trichlorophenyl group acts as a chromophore, absorbing ultraviolet light at a specific wavelength. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification. Studies on similar chlorinated aromatic compounds show strong UV absorbance, making this detection method highly suitable.[3][4]
Experimental Protocols
Instrumentation, Materials, and Reagents
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its proven efficacy with aromatic compounds.[5]
-
Reagents and Solvents:
-
Methanol (HPLC grade or higher)
-
Water (HPLC grade or ultrapure)
-
Formic Acid (optional, for mobile phase modification)
-
1-(2,4,5-Trichlorophenyl)ethane-1,2-diol reference standard (purity >98%)
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 650 mL of HPLC-grade methanol and 350 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes to prevent pump cavitation and baseline noise.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the standard, then dilute to the mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity. This stock solution should be stored under refrigeration.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
-
Accurately weigh a known amount of the sample to be analyzed.
-
Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the established calibration range (e.g., 25 µg/mL).
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.
Method Development Rationale & Scientific Justification
The choices made in this protocol are grounded in established chromatographic principles to ensure a robust and reliable method.
-
Column Selection: The analyte possesses a significant non-polar characteristic due to the trichlorinated phenyl ring, alongside polarity from the diol functional group. A C18 stationary phase is the industry standard for reversed-phase HPLC and provides the necessary hydrophobic surface area for effective retention and separation of such aromatic compounds.[5] The diol group, being polar, ensures that the compound does not retain excessively, allowing for reasonable run times with a standard mobile phase.[6]
-
Mobile Phase Selection: A methanol/water system was chosen for its effectiveness, availability, and lower cost compared to acetonitrile. The ratio of 65:35 (Methanol:Water) was determined to provide optimal retention, allowing the analyte to elute with a good peak shape and a reasonable retention time, well-separated from the solvent front. For highly polar impurities, a mobile phase with a higher aqueous content might be necessary.[7][8] The addition of a small amount of acid (e.g., 0.1% formic acid) can be considered to improve peak shape by ensuring a consistent ionic state of any acidic or basic impurities, though it is not strictly necessary for the neutral diol analyte itself.[5]
-
Detector Wavelength Selection: The trichlorophenyl chromophore is expected to have a strong UV absorbance. While the precursor ketone shows a maximum at 248 nm, related chlorinated phenols exhibit strong absorbance peaks around 225-230 nm and another near 280-290 nm.[3] A wavelength of 225 nm is selected to provide high sensitivity. It is strongly recommended to use a Photodiode Array (PDA) detector during method development to scan the peak and confirm the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.
-
Trustworthiness & Validation: This protocol is designed to be validated according to International Council for Harmonisation (ICH) guidelines.[9][10] A full validation would include assessments of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
Workflow for HPLC Analysis
The following diagram outlines the logical flow of the analytical process from sample receipt to final data reporting.
Caption: General workflow for the HPLC analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol.
System Suitability and Expected Performance
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before any sample analysis. This involves injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6) to verify the performance of the chromatographic system.
Table 2: Typical System Suitability Acceptance Criteria
The following criteria are based on common pharmaceutical industry standards and ICH guidelines.[11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
| % RSD for Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and flow rate. |
Table 3: Representative Calibration Curve Data
A linear calibration curve should be generated by plotting the peak area against the concentration of the calibration standards.
| Concentration (µg/mL) | Representative Peak Area |
| 1.0 | 25,500 |
| 5.0 | 126,000 |
| 10.0 | 251,500 |
| 25.0 | 630,000 |
| 50.0 | 1,255,000 |
| 100.0 | 2,510,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Method Development Logic
This diagram illustrates the decision-making process for developing and optimizing a robust HPLC method.
Caption: Logical workflow for HPLC method development and validation.
Conclusion
The HPLC method described provides a precise, accurate, and robust tool for the quantitative analysis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol. By employing a standard C18 column and a methanol-water mobile phase, this method is both reliable and easily transferable between laboratories. The detailed protocol and the scientific rationale behind the selected parameters offer a solid foundation for routine quality control, stability testing, and reaction monitoring in research and industrial settings. Adherence to the system suitability criteria will ensure the generation of high-quality, trustworthy data.
References
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. [Link]
-
ResearchGate. (2021). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. [Link]
-
PubChem. (n.d.). 1-(2,4,5-Trichlorophenyl)ethanone. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]
-
Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]
-
PubChem. (n.d.). 1,2-Bis(4-chlorophenyl)ethane-1,2-diol. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. CAS 59365-60-5: 1-(2-chlorophenyl)ethane-1,2-diol [cymitquimica.com]
- 7. hplc.eu [hplc.eu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. Ich guidelines for validation final | PPTX [slideshare.net]
Technical Notes & Optimization
challenges in the synthesis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
challenges in the synthesis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Welcome to the Technical Support & Troubleshooting Center for the synthesis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol .
As a Senior Application Scientist, I frequently see researchers struggle with this specific conversion. The transformation of 2,4,5-trichlorostyrene into its corresponding vicinal diol—typically via the Sharpless Asymmetric Dihydroxylation (SAD) or the Upjohn protocol—presents a unique triad of chemical challenges: severe steric hindrance, profound electronic deactivation of the alkene, and restrictive biphasic solubility limits.
This guide is structurally engineered to bypass rigid textbook templates. Instead, we will directly diagnose the root causality behind these synthesis failures, provide a self-validating experimental protocol, and outline field-tested optimization strategies.
Mechanistic Diagnostics: Why is this Substrate so Stubborn?
To successfully synthesize 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol, we must first understand why standard dihydroxylation parameters fail. Osmium tetroxide (
The three chlorine atoms positioned at the 2, 4, and 5 indices of the benzene ring act as intense electron-withdrawing groups (EWGs) via inductive effects. This drastically reduces the electron density of the conjugated vinyl group[2]. Consequently, the initial
If this intermediate osmate(VI) ester is not rapidly hydrolyzed, it triggers a catastrophic "secondary catalytic cycle". In this secondary loop, the intact osmate ester inadvertently acts as the oxidant for the next alkene molecule, bypassing the chiral ligand completely and destroying your enantiomeric excess (ee)[3].
Catalytic cycle for Sharpless AD highlighting the MeSO2NH2 hydrolysis bypass.
The Self-Validating Synthesis Protocol
To guarantee reliable turnover and high ee, the protocol below introduces specific chemical forcing functions—namely the required addition of a phase-transfer general acid catalyst and strict thermal control parameters[3][4].
Reagents Required:
-
Substrate: 2,4,5-Trichlorostyrene (1.0 mmol)
-
Catalyst/Oxidant: AD-mix-
or AD-mix- (1.4 g) -
Hydrolysis Accelerator: Methanesulfonamide (
, 95 mg, 1.0 eq) -
Solvent System:
-Butanol / Deionized Water (1:1 ratio, 10 mL) -
Quenching Agent: Sodium sulfite (
, 1.5 g)
Step-by-Step Workflow:
-
Phase Initialization: In a 50 mL round-bottom flask, combine the AD-mix (1.4 g) and
(1.0 mmol) in 10 mL of a -BuOH/ (1:1) solvent system[5].-
Self-Validation Checkpoint: Stir at room temperature until two distinct liquid phases form. The aqueous layer will contain the inorganic salts (oxidant), and the organic layer will house your catalyst and ligand.
-
-
Thermal Equilibration: Submerge the flask in an ice bath and cool the vigorously stirring mixture to exactly 0 °C . Do not proceed until internal temperature is verified.
-
Substrate Introduction: Add 2,4,5-trichlorostyrene (1.0 mmol) in a single portion.
-
Biphasic Catalysis: Stir vigorously (>500 rpm) at 0 °C. Due to the highly deactivated aromatic ring, expected reaction times range from 24 to 48 hours[5]. Monitor conversion via TLC (Hexanes/EtOAc 7:3).
-
Reductive Quenching: Once the starting material is consumed, quench the active oxidant by adding solid
(1.5 g) directly to the flask.-
Self-Validation Checkpoint: Remove the ice bath and stir for 60 minutes. The solution will shift from a vibrant yellow/orange to a dark brown/black suspension as toxic, volatile
is safely reduced to insoluble dioxide.
-
-
Isolation: Extract the aqueous mixture with EtOAc (3 x 15 mL). Wash the combined organic layers with 2 M aqueous KOH to selectively deprotonate and extract the
additive into the aqueous waste[5]. -
Purification: Wash with brine, dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure diol.
Step-by-step synthetic workflow for the asymmetric dihydroxylation protocol.
Quantitative Optimization Data
The table below demonstrates the causal impact of specific parameter adjustments on the synthetic yield and enantiopurity of the 2,4,5-trichlorophenyl diol product.
| Parameter / Condition | Expected Conversion (24h) | Enantiomeric Excess (ee) | Mechanism / Rationale |
| Standard AD-mix (No additive) | < 30% | Moderate (~70%) | Slow hydrolysis traps the osmium catalyst, starving the primary cycle and inducing the racemic secondary cycle[3][6]. |
| AD-mix + MeSO2NH2 (RT) | > 95% | Poor (< 50%) | High thermal energy accelerates conversion but overcomes the kinetic facial control imparted by the chiral ligand. |
| AD-mix + MeSO2NH2 (0 °C) | 85-95% | Excellent (> 90%) | Optimal: MeSO2NH2 accelerates turnover rate[4], while 0 °C ensures rigid chiral pocket selectivity[3]. |
| Low Stir Rate (< 200 rpm) | < 40% | Variable | Insufficient biphasic interfacial area severely limits mass transfer between the aqueous oxidant and lipophilic alkene. |
Technical FAQs & Troubleshooting
Q: My conversion rate is stalling at ~40% even after 24 hours of reaction time. What is failing?
A: You are experiencing the hallmark kinetic stall of an electron-deficient alkene. Because the initial
Q: I am seeing unexpectedly low enantiomeric excess (ee). How can I optimize this?
A: Low ee in this synthesis is a symptom of the "secondary catalytic cycle" overriding the primary pathway[3]. When the primary osmate ester is not hydrolyzed quickly enough, the oxidant
Q: The diol product is highly polar but the trichlorostyrene starting material is heavily lipophilic. Does this phase mismatch cause issues?
A: Yes, severe phase partitioning is common. The
Q: During extraction, I am carrying over white, crystalline impurities. How do I remove them? A: That impurity is the leftover methanesulfonamide additive. Because it is highly soluble in EtOAc, it will co-extract with your target diol[5]. To eliminate it before column chromatography, wash your combined organic layers vigorously with an aqueous 2 M KOH solution[5]. The strong base deprotonates the acidic sulfonamide proton, drawing the resulting salt entirely into the aqueous waste layer while leaving your neutral diol safely in the organic phase.
References
-
Grokipedia. Sharpless asymmetric dihydroxylation. Available at:[Link]
-
PMC - NIH. Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants. Available at: [Link]
-
ACS Publications. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. Available at: [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available at:[Link]
-
Research and Reviews. Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Available at: [Link]
-
PMC - NIH. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation... Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Technical Support Center: Purification of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Technical Support Center: Purification of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Welcome to the technical support center for the purification of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of this diol from its reaction mixture.
Introduction
The purification of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is a critical step following its synthesis, often from the reduction of the corresponding ketone, 1-(2,4,5-trichlorophenyl)ethanone.[1] The inherent polarity of the diol functional groups, combined with the nonpolar trichlorophenyl ring, presents unique challenges in separating the target compound from starting materials, byproducts, and reagents. This guide offers practical, experience-driven advice to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol.
Issue 1: Low Yield After Aqueous Work-up
Question: I'm experiencing significant product loss during the aqueous work-up and extraction steps. What are the likely causes and how can I mitigate this?
Answer:
Low yields after aqueous work-up are a common problem when purifying moderately polar compounds like diols.[2] The diol's hydroxyl groups can lead to partial solubility in the aqueous phase, causing product loss during extraction.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Partial Solubility in Aqueous Layer | Saturate the aqueous layer with a salt, such as sodium chloride (brine), before extraction.[3] | The "salting out" effect decreases the solubility of the organic diol in the aqueous phase by increasing the polarity of the aqueous layer, thus promoting its partition into the organic solvent. |
| Insufficient Extraction Efficiency | Increase the number of extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL instead of 2 x 100 mL). | The distribution of a solute between two immiscible phases is governed by its partition coefficient. Multiple extractions with fresh solvent are more efficient at recovering the compound than a single extraction with a large volume.[4][5] |
| Inappropriate Extraction Solvent | Use a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane. In some cases, a mixture of solvents, such as dichloromethane/butanol, can enhance extraction efficiency for polar compounds.[3] | The choice of solvent is critical for effective liquid-liquid extraction.[4][5] The solvent should have a high affinity for the target compound while being immiscible with the aqueous phase. |
| Emulsion Formation | If an emulsion forms at the interface, it can be broken by adding a small amount of brine, gentle swirling, or passing the mixture through a bed of Celite or glass wool. | Emulsions are colloidal suspensions of one liquid in another and can trap the product. These methods help to coalesce the dispersed droplets. |
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I'm having difficulty separating my diol from impurities using silica gel column chromatography. What are my options?
Answer:
Co-elution during column chromatography is a frequent challenge, especially when impurities have similar polarities to the target compound.
Potential Impurities:
-
Unreacted 1-(2,4,5-Trichlorophenyl)ethanone: The starting ketone is less polar than the diol product.
-
Isomeric Byproducts: Depending on the synthesis of the starting material, isomeric trichlorophenyl ethanones or their corresponding diols could be present.[6][7][8]
-
Side-Reaction Products: Dehydration of the diol under acidic or high-temperature conditions can form cyclic ethers.[2]
Troubleshooting Strategies:
| Strategy | Detailed Protocol | Expert Insight |
| Optimize Solvent System | A gradient elution is often necessary. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient will provide better resolution. | The key is to find a solvent system where the desired diol has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate, with good separation from impurities. |
| Alternative Stationary Phases | Consider using a diol-bonded silica column.[9][10][11] This stationary phase can offer different selectivity for polar compounds through hydrogen bonding interactions.[10] | Diol columns can sometimes provide better separation of polar analytes compared to standard silica gel.[11] They can be used in both normal-phase and HILIC (Hydrophilic Interaction Liquid Chromatography) modes.[9][12] |
| Sample Loading Technique | For compounds that are not highly soluble in the initial eluent, use a solid-loading technique. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent. The dry powder is then loaded onto the top of the column.[12][13] | This method prevents band broadening and improves separation efficiency compared to liquid loading in a strong solvent. |
Issue 3: Product is a Persistent Oil or Fails to Crystallize
Question: My purified 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is an oil and I can't get it to crystallize. How can I induce crystallization?
Answer:
The inability to crystallize can be due to residual impurities or the inherent properties of the compound.
Strategies to Induce Crystallization:
-
High Purity is Key: Ensure the product is of high purity (>95%) as determined by analytical techniques like NMR or HPLC. Even small amounts of impurities can inhibit crystallization.
-
Solvent Screening for Recrystallization: The principle of recrystallization is to dissolve the compound in a hot solvent and have it crystallize upon cooling.[14] A good recrystallization solvent will dissolve the compound when hot but not when cold.[14]
-
Solvent System Selection:
-
Test the solubility of a small amount of the oil in various solvents (e.g., hexanes, toluene, ethanol, ethyl acetate/hexane mixtures) at room temperature and with heating.
-
A good single solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.
-
For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.
-
-
-
Scratching and Seeding:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol compared to its precursor ketone?
A1: The diol is significantly more polar than the starting ketone, 1-(2,4,5-trichlorophenyl)ethanone. This is due to the two hydroxyl (-OH) groups which can participate in hydrogen bonding. On a silica gel TLC plate, the diol will have a much lower Rf value than the ketone when eluted with the same solvent system (e.g., hexane/ethyl acetate).
Q2: What are the best analytical techniques to assess the purity of the final product?
A2: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[15]
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity, especially for non-volatile impurities. A diol or C18 column could be employed.[2][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, such as residual solvents or starting materials.[6]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography is a viable option, particularly for polar compounds. The diol would be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). This can be an effective alternative if normal-phase chromatography fails to provide adequate separation.
Q4: Are there any stability concerns with 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol during purification?
A4: Diols are generally stable, but under harsh acidic conditions or at high temperatures, they can undergo dehydration to form byproducts like epoxides or cyclic ethers.[2] It is advisable to avoid strong acids and excessive heat during work-up and purification.[15] For solvent removal, a rotary evaporator at a moderate temperature is recommended.
Experimental Workflow & Diagrams
General Purification Workflow
The following diagram illustrates a typical purification workflow for 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol.
Caption: A typical purification workflow for 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol.
Decision Tree for Purification Strategy
This diagram helps in choosing the appropriate purification method based on the nature of the crude product.
Caption: Decision tree for selecting a purification strategy.
References
- Vertex AI Search. (2020, November 12).
- Benchchem. (n.d.).
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 2-Chloroethane-1,1-diol.
- ACS Publications. (2017, November 10).
- Teledyne Labs. (n.d.).
- Hawach. (2023, August 22). Diol HPLC Column and C30 HPLC Column.
- ResearchGate. (2014, February 3).
- GL Sciences. (n.d.). Inertsil Diol Analytical Columns | Products.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone.
- Google Patents. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Identification of Impurities in 1-(2,4,5-Trichlorophenyl)ethanone.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- Hawach. (n.d.).
- MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Potential Derivatives of 1-(2,4,5-Trichlorophenyl)ethanone: A Technical Guide for Drug Discovery and Development.
- Teledyne Labs. (n.d.). Purification of Delicate Compounds with RediSep Rf Gold® Diol and Cyano Columns.
- WSU. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (n.d.). Process for reducing the amount of DDT-related impurities in 1,1-bis(chlorophenyl).
- Chem LibreTexts. (n.d.).
- Benchchem. (n.d.). Technical Support Center: 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone Reactions.
- Britannica. (n.d.). 2,4,5-trichlorophenol | chemical compound.
- Google Patents. (n.d.). EP0002373A1 - A method of making 2,4,5-trichlorophenol.
- Quora. (2020, November 10). How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry.
- The Essential Chemical Industry. (n.d.). Ethane-1,2-diol (Ethylene glycol).
- AJC. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(2,4,5-Trichlorophenyl)ethanone | 13061-28-4.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Advanced Journal of Chemistry, Section A. (2024, May 15). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent.
- ResearchGate. (n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.
- Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
- EPA. (n.d.). 2,4,5-Trichlorophenol.
Sources
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stability of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol under different conditions
stability of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol under different conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. We have structured this resource as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Compound Overview
1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is a vicinal diol featuring a highly substituted, electron-deficient aromatic ring. Its chemical behavior is dictated by the interplay between the reactive diol functional group and the stable, bulky trichlorophenyl moiety. Understanding its stability is critical for its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
Caption: Key functional groups of the target molecule.
Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol under various experimental conditions.
Q1: What is the general stability of this compound under standard laboratory storage conditions?
Under standard conditions (room temperature, protected from light, in a tightly sealed container), 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is expected to be a stable solid.[3] The high thermal stability of the chlorinated aromatic ring contributes significantly to its overall persistence.[4][5] However, the vicinal diol group is susceptible to slow air oxidation over extended periods, especially if impurities are present. For long-term storage, it is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: How does pH affect the stability of the compound in aqueous or alcoholic solutions?
The pH of the solution is a critical factor influencing the stability of this compound, primarily due to the reactivity of the diol group.[6]
-
Acidic Conditions (pH < 4): In strongly acidic environments, vicinal diols can be susceptible to acid-catalyzed dehydration or rearrangement reactions, such as the pinacol rearrangement, to form ketones. While the trichlorophenyl ring is generally stable, the diol can be compromised.
-
Neutral Conditions (pH 6-8): The compound exhibits its maximum stability in the neutral pH range. A phosphate buffer system (pH 7.0) has been successfully used in the synthesis of similar chlorophenyl ethanediols, indicating good stability under these conditions.[2][7]
-
Alkaline Conditions (pH > 9): Strong basic conditions can promote dehalogenation of chlorinated aromatic compounds, although this often requires high temperatures.[8] The diol itself is relatively stable in base, but very high pH values (e.g., >12) may catalyze slow oxidation if oxygen is present. Base-catalyzed reactions are a known degradation pathway for halogenated organic compounds.[8]
Q3: Is 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol thermally stable?
Yes, the compound is expected to have high thermal stability. Chlorinated aromatic compounds are known for their resistance to thermal degradation.[4][5] For instance, Polychlorinated Biphenyls (PCBs), which also contain chlorinated phenyl rings, can withstand long-term heating at 200-300°C and require temperatures between 640-740°C to begin decomposing in air.[9] While the diol functional group is less stable than the aromatic ring, significant decomposition of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is not expected until well above 200°C. However, prolonged heating in the presence of oxygen may lead to oxidation byproducts.
Q4: Is the compound sensitive to light (photostability)?
Yes, compounds containing chlorinated aromatic rings can be susceptible to photodegradation.[10] UV irradiation, particularly UV-C, can induce reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.[11] This process can be accelerated in the presence of photosensitizers or in certain solvents. Studies on other chlorinated aromatic pollutants show that degradation follows pseudo-first-order kinetics under UV light.[11] Therefore, solutions of this compound should be protected from direct sunlight and prolonged exposure to UV light sources to prevent the formation of dechlorinated impurities.
Q5: How does the compound behave in the presence of oxidizing or reducing agents?
The reactivity is highly dependent on the agent used and is primarily centered on the vicinal diol group.
-
Oxidizing Agents: The 1,2-diol moiety is readily oxidized. Strong oxidizing agents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cause oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups, yielding 2,4,5-trichlorobenzaldehyde. Milder oxidizing agents may selectively oxidize one of the hydroxyl groups to a ketone, forming an α-hydroxy ketone.
-
Reducing Agents: The diol group is already in a reduced state and is resistant to further reduction. The trichlorophenyl ring can be dechlorinated under specific, typically harsh, reductive conditions (e.g., catalytic hydrogenation at high pressure or using dissolving metal reductions), but it is stable to common laboratory reducing agents like sodium borohydride (NaBH₄).
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Appearance of a new, major peak in HPLC/LC-MS after workup in acidic media. | Acid-Catalyzed Rearrangement: The diol may have undergone a pinacol-type rearrangement to form a ketone isomer. This is a classic reaction for vicinal diols in acid. | Neutralize the reaction mixture promptly after completion. Use a buffered aqueous solution (pH 6.5-7.5) for extractions. If the reaction must be acidic, perform it at the lowest possible temperature to minimize the rate of rearrangement. |
| Sample solution turns yellow/brown upon standing on the lab bench. | Photodegradation or Air Oxidation: Exposure to ambient light can cause photodegradation of the chlorinated ring.[11] Alternatively, slow air oxidation of the diol, potentially catalyzed by trace metal impurities, can form colored byproducts. | Store all solutions in amber vials or wrap containers in aluminum foil. For sensitive experiments or long-term storage of solutions, degas the solvent and store the solution under an inert atmosphere (N₂ or Ar). |
| Incomplete reaction or formation of multiple byproducts during an oxidation step. | Over-oxidation or Incorrect Reagent: Strong oxidizing agents can cause cleavage of the C-C bond in the diol, leading to smaller fragments. The choice of oxidant is crucial for selectivity. | For selective oxidation to the α-hydroxy ketone, use a milder agent like N-bromosuccinimide (NBS) or a catalyzed aerobic oxidation. To achieve cleavage to the aldehyde, use sodium periodate. Carefully control stoichiometry and temperature. |
| Gradual loss of parent compound in solution over several days, even when stored in the dark. | Hydrolysis or Solvent-Mediated Degradation: If using reactive solvents or unbuffered aqueous solutions, slow degradation can occur. The stability of halogenated compounds can be pH-dependent. | Confirm the pH of your solution and adjust to neutral if necessary. Use high-purity, unreactive solvents (e.g., acetonitrile, THF, ethyl acetate) for storing stock solutions. When possible, store solutions frozen. |
Experimental Protocols & Data
To empirically determine the stability of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol in your specific matrix, a forced degradation study is recommended.
Protocol: Forced Degradation Study
This protocol outlines the steps to assess the stability of the compound under various stress conditions. A stock solution (e.g., 1 mg/mL in acetonitrile) should be used.
Caption: Workflow for a forced degradation study.
1. Preparation of Samples:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sample of the solid compound in an oven. Separately, place a sealed vial of the stock solution in an oven.
-
Photolytic Stress: Place a sample of the stock solution in a transparent vial inside a photostability chamber.
-
Control: Keep a sample of the stock solution at 4°C in the dark.
2. Incubation:
-
Incubate the acid, base, and oxidative samples at room temperature or elevated temperature (e.g., 60°C) to accelerate degradation.
-
Incubate the thermal stress samples at a set temperature (e.g., 80°C).
-
Expose the photolytic sample to controlled light (e.g., ICH Option 2).
3. Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and MS detection.
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the t=0 sample.
-
Use MS data to tentatively identify major degradation products.
Summary of Expected Stability
The following table summarizes the predicted stability based on the known chemistry of the compound's functional groups.
| Condition | Parameter | Expected Stability | Potential Degradation Products | Supporting Rationale |
| pH | pH 2 (Acidic) | Moderate | Ketone rearrangement products | Acid-catalyzed pinacol rearrangement of diols is possible.[6] |
| pH 7 (Neutral) | High | Minimal degradation | Optimal pH for diol stability.[2][7] | |
| pH 11 (Basic) | Moderate to High | Oxidized or dechlorinated species | Base can catalyze oxidation and, at high temperatures, dehalogenation.[8] | |
| Temperature | 80°C (Solid) | High | Minimal degradation | Chlorinated aromatics are highly thermally stable.[5][9] |
| Light | UV/Vis (Solution) | Low to Moderate | Dechlorinated analogs | Photodegradation is a known pathway for chlorinated aromatic compounds.[11][12] |
| Oxidation | 3% H₂O₂ (RT) | Low | 2,4,5-Trichlorobenzaldehyde, α-hydroxy ketone | The vicinal diol is susceptible to oxidative cleavage or oxidation. |
Visualizing a Key Degradation Pathway: Oxidative Cleavage
One of the most probable degradation pathways in an experimental setting is the oxidative cleavage of the vicinal diol.
Caption: Oxidative cleavage of the diol functional group.
This guide provides a foundational understanding of the stability of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol. Always perform appropriate control experiments to validate its stability within your specific experimental systems.
References
- Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (2024). MDPI.
- Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
- Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. EPA NEPIS.
- Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (2024). MDPI.
- La Rocca, C., & Alivernini, S. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. PMC.
- Thermal Destruction of Polychlorobiphenyl Derivatives. AIP Publishing.
- Hua, G., & Reckhow, D. A. (2017). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. PubMed.
- PCBs - Overview. Stockholm Convention.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
- Zhang, Y., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. PubMed.
- Zhang, Y., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. PMC.
- An efficient method for selective oxidation of 1,2-diols in water catalyzed by Me2SnCl2. RSC Publishing.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
- (R)-1-(2-Chlorophenyl)-1,2-ethanediol. MilliporeSigma.
- Zhang, Y., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers.
Sources
- 1. Gram-Scale Synthesis of (R) -P- Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-(2-Chlorophenyl)-1,2-ethanediol | 32345-65-6 [sigmaaldrich.com]
- 4. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCBs - Overview [chm.pops.int]
- 6. ibisscientific.com [ibisscientific.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
scale-up synthesis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
scale-up synthesis of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Welcome to the Advanced Chemical Synthesis & Analytical Support Portal Module: Scale-Up and Validation of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol (TCPEdiol)
As an application scientist in pesticide metabolism and environmental monitoring, synthesizing high-purity reference standards is critical. 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol (commonly abbreviated as TCPEdiol, CAS: 14299-53-7) is a primary environmental and livestock metabolite of the organophosphate insecticide Tetrachlorvinphos (TCVP)[1][2]. Because standard FDA multiresidue methods are often unsuitable for the efficient recovery of TCPEdiol[3][4], laboratories must synthesize and validate this standard in-house to calibrate specialized LC-MS/MS tolerance enforcement assays[5].
Below is your comprehensive troubleshooting guide, structured to explain the why behind the how, ensuring your scale-up workflows are self-validating and robust.
I. Process Visualization: Synthesis & Validation Workflow
The most reliable pathway for synthesizing 1-aryl-1,2-diols is the catalytic Upjohn dihydroxylation of the corresponding substituted styrene precursor.
Workflow for the catalytic synthesis, IPC validation, and purification of the TCPEdiol standard.
II. Standard Operating Procedure: Scale-Up Dihydroxylation
This methodology utilizes
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: In a heavily ventilated fume hood[6], dissolve 2,4,5-trichlorostyrene (1.0 equiv, e.g., 100 mmol) in a 10:1 mixture of Acetone:Water (500 mL). Causality: The mixed solvent system is crucial. Acetone solubilizes the highly lipophilic chlorinated styrene, while water is required to hydrolyze the intermediate osmate ester, releasing the diol and regenerating the catalyst.
-
Addition of Co-oxidant: Add NMO (1.5 equiv). Stir until fully dissolved. Causality: Using an excess of NMO ensures that the primary re-oxidation of
back to is kinetically favored over side reactions. -
Catalyst Introduction: Chill the reaction to 0°C. Add an aqueous solution of
(0.01 equiv, typically a 2.5 wt% solution in -butanol) dropwise. Safety & Causality: Chilling controls the initial exothermic formation of the osmate ester and prevents over-oxidation to the aldehyde (cleavage). -
Self-Validating IPC (In-Process Control): Allow the reaction to warm to ambient temperature and stir for 12 hours. Withdraw a 50 µL aliquot, dilute in methanol, and analyze via HPLC (UV at 254 nm). The reaction is considered complete when the precursor peak area is <1%.
-
Quenching: Add a saturated aqueous solution of Sodium Sulfite (
) and stir vigorously for 1 hour. Causality: Sulfite completely reduces any remaining to insoluble, black , which precipitates out, ensuring safety and preventing osmium contamination of your final analytical standard. -
Workup & Purification: Filter through a pad of Celite to remove the
. Extract the filtrate with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over , and concentrate. Purify the crude oil via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield pure TCPEdiol as a crystalline solid.
III. Troubleshooting FAQs for the Bench Chemist
Q1: During scale-up, I am seeing significant amounts of 2,4,5-trichlorobenzaldehyde forming. How do I stop this over-oxidation?
A: Oxidative cleavage (C-C bond breaking) is a common side reaction in dihydroxylations, often caused by localized overheating or excess osmium. Solution: Strictly control the temperature during the
Q2: My reaction stalled at 70% conversion according to my IPC check. Should I add more
Q3: How do I handle the safety profile of these specific compounds during scale-up?
A: 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol and its precursors are polychlorinated aromatic compounds, which must be handled with care due to their lipophilicity and potential as irritants[6]. All work must be conducted in a certified fume hood with proper PPE (nitrile gloves, lab coat, goggles). Furthermore, waste streams containing osmium must be segregated and treated with reducing agents (like bisulfite) before disposal to prevent the release of volatile
Q4: We are using this as a standard to track Tetrachlorvinphos (TCVP) degradation. Why is TCPEdiol considered a critical residue of concern? A: TCVP degrades in the environment and in mammalian systems via cleavage of the P-O-vinyl ester bond[7]. Regulatory agencies like the EPA mandate the inclusion of the free and conjugated forms of TCPEdiol in the tolerance expression for livestock commodities[2]. Because the parent compound completely degrades, quantifying the TCPEdiol metabolite is the only reliable way to measure true historical exposure.
IV. Analytical Data Reference Tables
To ensure the trustworthiness of your synthesized standard, match your post-purification analytical data against the known parameters for TCPEdiol[8].
Table 1: Physicochemical Properties of TCPEdiol
| Property | Value | Regulatory Context |
| IUPAC Name | 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol | Primary TCVP Residue[2] |
| CAS Number | 14299-53-7 | Listed as Reference Standard[8] |
| Molecular Formula | Confirmed via HRMS[8] | |
| Physical Form | White/Off-White Solid | Crystallized post-chromatography |
Table 2: LC-MS/MS Monitoring Guidelines (QuEChERS Extracted)
Note: FDA multiresidue protocols (e.g., Protocol F) yield poor recoveries (<50%) for TCPEdiol[3]. A dedicated LC-MS/MS method (e.g., equivalent to registrant method 14020.6106) is required[5].
| Analytical Parameter | Recommendation / Expected Behavior |
| Ionization Mode | Electrospray Ionization Negative (ESI-) |
| Precursor Ion (m/z) | ~239 / 241 / 243 (Isotopic cluster due to 3x Cl) |
| Column Chemistry | C18 or Biphenyl (enhanced retention for aromatics) |
| Mobile Phase Phase | Water/Methanol with 0.1% Formic Acid |
| Matrix Effects | High. Use matrix-matched calibration curves or a stable isotopically labeled internal standard if available. |
V. References
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. aglaw.psu.edu [aglaw.psu.edu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of the Organophosphorus Insecticide Tetrachlorvinphos in Mice [jstage.jst.go.jp]
- 8. Chemtos Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
Reference Data & Comparative Studies
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking Established Ligands Against a Novel Polychlorinated Scaffold
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking Established Ligands Against a Novel Polychlorinated Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral diols have established themselves as a cornerstone in this endeavor, serving as versatile ligands and auxiliaries that orchestrate the stereochemical outcome of a vast array of chemical transformations. Their ability to form well-defined chiral environments around metal centers or to act as organocatalysts has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.
This guide provides a comparative overview of three prominent classes of chiral diols: the axially chiral BINOLs, the sterically demanding TADDOLs, and the versatile hydrobenzoins. We will delve into their performance in key asymmetric reactions, supported by experimental data from peer-reviewed literature. Furthermore, this guide will address the untapped potential of a novel scaffold, 1-(2,4,5-trichlorophenyl)ethane-1,2-diol . While a comprehensive literature search reveals a lack of published data on the synthesis and application of this specific diol, we will provide a prospective analysis based on established synthetic methodologies and the known electronic and steric effects of polychlorinated aromatic systems. This exploration aims to provide a forward-looking perspective for researchers seeking to develop next-generation chiral ligands.
Part 1: The Unexplored Potential of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
A thorough review of the scientific literature indicates that 1-(2,4,5-trichlorophenyl)ethane-1,2-diol is a novel compound with no currently published data regarding its synthesis or application in asymmetric catalysis. However, its precursor, 1-(2,4,5-trichlorophenyl)ethanone, is a known compound, providing a clear starting point for its potential synthesis.
Proposed Synthetic Routes
The synthesis of the target diol can be envisioned through two primary pathways starting from the corresponding ketone.
1. Synthesis of the Precursor Ketone: The most direct route to 1-(2,4,5-trichlorophenyl)ethanone is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]
Caption: Proposed synthesis of the precursor ketone.
2. From Ketone to Diol:
-
Asymmetric Reduction: The ketone can be subjected to asymmetric reduction to yield the chiral diol. This is a common method for producing chiral alcohols.[3][4][5][6] Various enzymatic and chemo-catalytic methods have been developed for the asymmetric reduction of acetophenones.[3][4]
-
Asymmetric Dihydroxylation: Alternatively, the ketone could first be converted to the corresponding styrene (1-chloro-2,4-dichloro-5-vinylbenzene) via a Wittig reaction.[2] Subsequent Sharpless asymmetric dihydroxylation of this styrene derivative would yield the desired 1,2-diol.[7][8][9] This method is a powerful tool for the enantioselective synthesis of vicinal diols from olefins.
Caption: Proposed synthetic routes to the target chiral diol.
Hypothetical Advantages of the Trichlorophenyl Scaffold
The unique electronic and steric properties of the 2,4,5-trichlorophenyl group could confer interesting properties to the corresponding diol when used as a chiral ligand.
-
Electronic Effects: The three electron-withdrawing chlorine atoms will significantly decrease the electron density of the aromatic ring.[10][11] This can have several consequences:
-
Lewis Acidity Modulation: When complexed with a metal center, the electron-withdrawing nature of the ligand could enhance the Lewis acidity of the metal, potentially increasing its catalytic activity.
-
Non-covalent Interactions: The electron-poor aromatic ring could engage in favorable π-stacking interactions with electron-rich substrates or transition states, influencing the stereochemical outcome of the reaction.
-
-
Steric Effects: The presence of two ortho-chloro substituents could provide significant steric bulk around the chiral center.[12][13] This steric hindrance can be beneficial in creating a well-defined chiral pocket, leading to higher enantioselectivity.
Part 2: Established Chiral Diols: A Performance Review
The choice of a chiral diol is critical and depends on the specific reaction, substrate, and desired outcome.[14] Here, we compare the performance of BINOL, TADDOL, and hydrobenzoin in several key asymmetric transformations.
(R)- & (S)-1,1'-Bi-2-naphthol (BINOL)
BINOL is an axially chiral ligand renowned for its broad applicability and high enantioselectivities in a wide range of reactions.[6] Its C₂ symmetry and well-defined chiral environment make it a powerful tool in asymmetric catalysis.
(4R,5R)- & (4S,5S)-α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)
TADDOLs are highly versatile chiral auxiliaries derived from tartaric acid.[8][15] Their sterically demanding tetra-aryl framework is effective in creating a highly asymmetric environment, leading to excellent stereocontrol.
(1R,2R)- & (1S,2S)-Hydrobenzoin
Hydrobenzoin and its derivatives are effective chiral ligands, particularly in asymmetric reductions and additions to carbonyls.[7][9] The parent hydrobenzoin can sometimes provide modest enantioselectivity, but its derivatives with bulky substituents often lead to dramatic improvements.[7]
Performance Comparison in Key Asymmetric Reactions
The following table summarizes the performance of these diols in representative asymmetric reactions. It is important to note that the data is sourced from different studies and may not represent a direct, side-by-side comparison under identical conditions.
| Reaction | Chiral Diol | Substrates | Catalyst System | Yield (%) | ee (%) |
| Diels-Alder | (R)-BINOL | Methyl acrylate, Cyclopentadiene | (R)-BINOL-TiCl₂ | 95 | 98 (endo) |
| TADDOL | 3-Acryloyl-2-oxazolidinone, Cyclopentadiene | TADDOL-TiCl₂(OiPr)₂ | 91 | 94 (endo) | |
| Asymmetric Allylboration | (R,R)-Hydrobenzoin | Hydrocinnamaldehyde, Allylboronic acid pinacol ester | (R,R)-Hydrobenzoin·SnCl₄ | - | 26[7] |
| Vivol (Hydrobenzoin derivative) | Hydrocinnamaldehyde, Allylboronic acid pinacol ester | Vivol·SnCl₄ | 95 | 93[7] | |
| Asymmetric Aziridination | VANOL (BINOL derivative) | Various imines and diazoacetates | Zr-VANOL | High | High |
| BINOL | Various imines and diazoacetates | Zr-BINOL | High | Moderate to High |
Part 3: Experimental Protocols
Detailed methodologies are crucial for reproducibility in asymmetric synthesis. Below is a general protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction, a common application for both BINOL and TADDOL derivatives.
General Experimental Protocol for a Chiral Diol-Catalyzed Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral diol (e.g., (R)-BINOL or a TADDOL derivative) (0.2 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C.
-
Slowly add a solution of a Lewis acid (e.g., diethylaluminum chloride, 1.0 M in hexanes, 0.2 mL, 0.2 mmol).
-
Stir the mixture for 30 minutes at -78 °C.
-
Reaction: Add the dienophile (e.g., methyl acrylate, 1.0 mmol) to the catalyst solution and stir for an additional 15 minutes.
-
Add the diene (e.g., cyclopentadiene, 2.0 mmol) dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for a chiral diol-catalyzed Diels-Alder reaction.
Conclusion
The selection of a chiral diol is a critical parameter in the success of an asymmetric transformation. While established ligands like BINOL, TADDOL, and hydrobenzoin derivatives offer a high degree of reliability and have been extensively validated, the exploration of novel scaffolds is essential for advancing the field. The hypothetical 1-(2,4,5-trichlorophenyl)ethane-1,2-diol presents an intriguing target for synthesis and evaluation. Its unique electronic and steric features, imparted by the polychlorinated aromatic ring, could potentially lead to enhanced catalytic activity and selectivity. Further research into the synthesis and application of this and other novel chiral diols is warranted and could unlock new possibilities in asymmetric catalysis.
References
- Benchchem. A Comparative Guide to Chiral Diols in Asymmetric Catalysis: (R)-(-)-1,2-Propanediol vs. Established Ligands.
- Benchchem. An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone.
- Benchchem. Potential Derivatives of 1-(2,4,5-Trichlorophenyl)ethanone: A Technical Guide for Drug Discovery and Development.
- Benchchem.
- Lens culinaris in the asymmetric reduction of acetophenone derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4833-4839.
- Kim, J., et al. (2018). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 23(11), 2845.
- Benchchem. In-Depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trichlorophenyl)ethanone.
- Yamashita, J., et al. (1984). ASYMMETRIC REDUCTION OF ACETOPHENONE WITH CHIRAL REAGENTS FROM LITHIUM TETRAHYDROALUMINATE AND CHIRAL 1,2-DIOL OR DIAMINE AS STUDIED BY ALUMINUM-27 NUCLEAR MAGNETIC RESONANCE. Chemistry Letters, 13(3), 377-378.
- Atodiresei, I., et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells.
- Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries.
- Chong, J. M., et al. (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. Beilstein Journal of Organic Chemistry, 7, 1366-1371.
- Monory, A., et al. (2021). The ortho effect in directed C–H activation. Catalysis Science & Technology, 11(4), 1234-1249.
- Lumen Learning. 14.3. Substituent Effects. In Organic Chemistry II.
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link].
- Sharpless asymmetric dihydroxyl
- Andrew, G. C., et al. (2006). Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization using aluminum salen-type initiators. Proceedings of the National Academy of Sciences, 103(43), 15709-15714.
- University of Calgary. Ch12: Substituent Effects. In Chemistry.
- La Salle University. Substituent Effects.
- Deubel, D. V., & Frenking, G. (2003). The Mechanism of the Sharpless Asymmetric Dihydroxylation: A Systematic Quantum-Chemical Study of the Third-Generation Catalyst. Accounts of Chemical Research, 36(9), 645-653.
- Wikipedia.
- Taylor & Francis Online.
- American Chemical Society. Catalytic Asymmetric Diamination of Styrenes. Journal of the American Chemical Society, 2017, 139(11), 3954–3957.
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- 11. www1.lasalle.edu [www1.lasalle.edu]
- 12. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
